(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde and subsequent condensation with an appropriate amine to form the acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide lies in its combination of a benzofuran moiety, a dimethylaminoethyl group, and a thiophene ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21(2)16(18-12-14-6-3-4-8-17(14)23-18)13-20-19(22)10-9-15-7-5-11-24-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKQWBGJGSEE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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